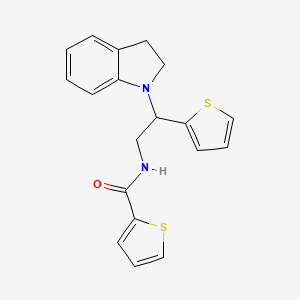

![molecular formula C17H12ClN5S B2504049 3-((3-氯苄基)硫代)-6-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]嘧啶 CAS No. 891112-43-9](/img/structure/B2504049.png)

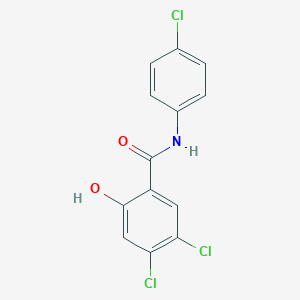

3-((3-氯苄基)硫代)-6-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine" is a heterocyclic compound that belongs to the pyridazine class of chemicals. Pyridazine derivatives have been extensively studied due to their significant pharmaceutical importance and their applications in agriculture as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemical uses .

Synthesis Analysis

The synthesis of pyridazine derivatives typically involves the reaction of hydrazides with chloro-substituted pyridazines. For instance, a one-pot synthesis method has been reported for the creation of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react regioselectively with a 3-chloro substituent, followed by an intramolecular cyclization to afford the tricycle structure . Although the specific synthesis of "3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, LC-MS, and X-ray diffraction (XRD). For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD, and it crystallized in the monoclinic crystal system . Density functional theory (DFT) calculations are also performed to ensure harmony between theoretical and experimental values, as well as to analyze the frontier molecular orbitals and molecular electrostatic potential maps .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives can be explored through various chemical reactions, including nucleophilic substitution. For instance, the synthesis and characterization of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its nucleophilic substitution products have been described, showcasing the compound's ability to undergo transformations that can affect its lipophilicity and molecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as lipophilicity, are important for understanding their behavior in biological systems. The lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its derivatives has been measured and correlated with chlorine substitution, providing insights into the compound's potential bioavailability and interaction with biological targets . Additionally, intermolecular interactions, such as hydrogen bonding and molecular aggregation, are analyzed to understand the compound's stability and reactivity .

科学研究应用

抗糖尿病应用

一系列与本化合物密切相关的三唑并嘧啶-6-基取代哌嗪被合成并评估其作为抗糖尿病药物的潜力。这些化合物表现出显着的二肽基肽酶-4 (DPP-4) 抑制潜力,表明它们在糖尿病治疗中的用途。它们显示出强烈的抑制潜力和显着的抗氧化和促胰岛素活性 (Bindu, Vijayalakshmi, & Manikandan, 2019)。

抗菌性能

已经对相关 1,2,4-三唑化合物的抗菌性能进行了研究。诸如 3-(3-芳基-1-苯基-1H-吡唑-4-基)-[1,2,4]三唑并[4,3-a]吡啶及其衍生物等化合物已显示出有效的抗菌活性 (Prakash 等人,2011)。这表明本化合物在开发新型抗菌剂方面的潜在应用。

医学中的生物学研究

已经对含有吡啶基部分的类似三唑并噻二嗪和三唑并噻二唑进行了进一步的研究,这些化合物已被筛选出抗菌和杀虫活性 (Holla 等人,2006)。这意味着 3-((3-氯苄基)硫代)-6-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]嘧啶可能具有类似的生物学应用。

抗病毒活性

一些三唑并[4,3-b]嘧啶已显示出针对甲型肝炎病毒 (HAV) 的有希望的抗病毒活性,表明该类化合物在抗病毒疗法中的潜在用途 (Shamroukh & Ali, 2008)。

结构和理论研究

对类似三唑并嘧啶衍生物进行了密度泛函理论 (DFT) 计算和结构分析。这些研究对于了解这些化合物的分子特性和潜在药物应用至关重要 (Sallam 等人,2021)。

细胞毒性

对 6-氯-3-取代-[1,2,4]三唑并[4,3-b]嘧啶的研究揭示了它们对某些白血病和乳腺癌细胞系的细胞毒性。这表明在癌症治疗中的潜在应用 (Mamta 等人,2019)。

属性

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-14-3-1-2-12(10-14)11-24-17-21-20-16-5-4-15(22-23(16)17)13-6-8-19-9-7-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREFVEJIRDHQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

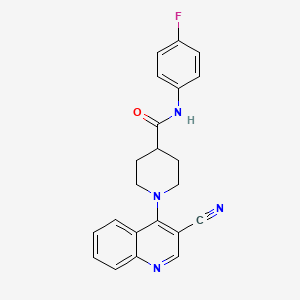

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

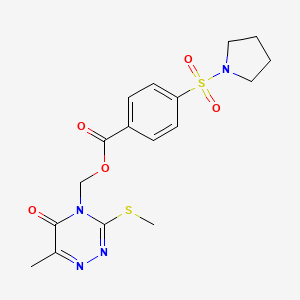

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)

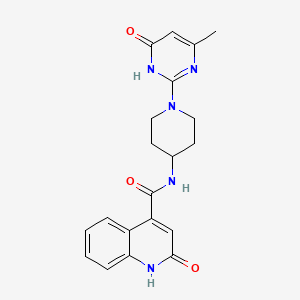

![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)